1-(2-chlorobenzyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(2-chlorobenzyl)-3-(1H-indol-3-yl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule inhibitor that has shown promise in a variety of applications, including cancer research and drug discovery.
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as our compound of interest, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
The indole nucleus in our compound of interest has been associated with anticancer activity . This suggests potential applications in cancer treatment.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This could make them valuable in the development of new treatments for HIV.
Antioxidant Properties
Some indole derivatives have been synthesized and evaluated for their antioxidant activity . This suggests potential applications in conditions where oxidative stress plays a role.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This could make them useful in combating various microbial infections.
Antitubercular Activity
Indole derivatives have been investigated for their in vitro antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have also been found to possess antidiabetic activity . This suggests potential applications in the management of diabetes.
Mechanism of Action
Target of Action
The compound, 1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic agents . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which is crucial for cell division and could explain their anticancer activity.
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. As mentioned, indole derivatives can have a wide range of biological activities . .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-7-3-1-5-11(13)9-19-16(21)20-15-10-18-14-8-4-2-6-12(14)15/h1-8,10,18H,9H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUAFQCNFIJAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CNC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea |
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